Ketotriclabendazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

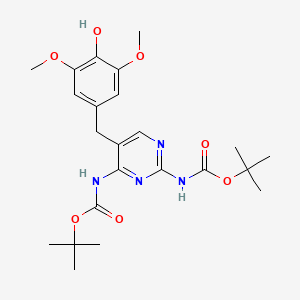

Ketotriclabendazole is a useful research compound. Its molecular formula is C13H7Cl3N2O2 and its molecular weight is 329.561. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Ketotriclabendazole is an anthelmintic agent, primarily targeting Fasciola species . Fasciola species are parasitic flatworms, also known as liver flukes, that cause disease in sheep, cattle, and occasionally humans .

Mode of Action

It is structurally related to albendazole, another benzimidazole anthelmintic . Albendazole works by inhibiting tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production and leading to immobilization . It’s plausible that this compound operates in a similar manner.

Biochemical Pathways

Albendazole disrupts glucose uptake in parasites, depletes their glycogen stores, and decreases the formation of ATP . In essence, the compound starves the parasites of the energy they need to survive and reproduce.

Pharmacokinetics

Studies on triclabendazole, a related compound, show that it is primarily eliminated in the feces with minimal urinary excretion . In rats, approximately 93% of oral doses were eliminated within 48 hours, of which 88-95% was in feces . In a bile cannulated rat, 34% of a 5 mg/kg bw oral dose was excreted in bile in 49 hours .

Result of Action

The primary result of this compound’s action is the immobilization and eventual death of the targeted parasites . By disrupting their energy production and structural integrity, the compound effectively neutralizes the threat they pose to the host organism.

Analyse Biochimique

Biochemical Properties

Ketotriclabendazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic reactions

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to observable changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these interactions and effects are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . It may interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADOEZYYSUGOIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016778 |

Source

|

| Record name | Ketotriclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201920-88-8 |

Source

|

| Record name | Ketotriclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is ketotriclabendazole quantified in biological samples?

A: Several analytical methods have been developed to quantify this compound in various matrices. High-performance liquid chromatography (HPLC) with UV detection is a common approach. One study established an HPLC method with a limit of quantification of 30 μg/kg for this compound in sheep tissues []. Additionally, liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing this compound in complex matrices like bovine and goat fat tissues [].

Q2: What are the implications of detecting this compound residues in food products?

A: The presence of this compound residues in food products like milk and fat tissues raises concerns about potential human exposure and food safety [, ]. While specific toxicological data on this compound might be limited, the presence of residues highlights the need for monitoring programs and regulatory guidelines to ensure consumer safety.

Q3: How does the stability of this compound impact analytical method validation?

A: The stability of this compound under different storage conditions directly influences the accuracy and reliability of analytical methods []. Method validation protocols must consider factors like storage temperature, freeze-thaw cycles, and autosampler stability to ensure accurate quantification and minimize degradation during analysis. Robust validation procedures are essential to generate reliable and reproducible results in research and regulatory settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B584625.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)